molecular formula C19H18N6O B2657601 1-(2,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892774-36-6

1-(2,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2657601
CAS No.: 892774-36-6
M. Wt: 346.394
InChI Key: FVVAQLJVNYFCAQ-UHFFFAOYSA-N
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Description

The compound 1-(2,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a synthetic small molecule featuring a hybrid heterocyclic architecture, designed for advanced chemical and pharmaceutical research. This molecule contains both 1,2,4-oxadiazole and 1,2,3-triazole rings, a combination that is of significant interest in medicinal chemistry. The 1,2,4-oxadiazole moiety is a well-known bioisostere for ester and amide functional groups, often employed to improve metabolic stability and pharmacokinetic properties of lead compounds . Heterocyclic scaffolds like 1,2,4-oxadiazoles and 1,2,3-triazoles are frequently explored for their broad and potent biological activities. Researchers investigate 1,2,4-oxadiazole derivatives for a wide range of applications, including as potential anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral agents . The presence of the 1,2,3-triazole ring further enhances its utility, as this structure is common in click chemistry and serves as a versatile pharmacophore. While the specific mechanism of action for this particular compound requires further investigation, molecules of this class have been shown to exert biological effects by inhibiting key enzymes involved in cellular proliferation, such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . This compound is provided For Research Use Only (RUO). It is strictly not intended for diagnostic or therapeutic applications in humans or animals, nor for any form of personal use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-11-5-8-14(9-6-11)18-21-19(26-23-18)16-17(20)25(24-22-16)15-10-12(2)4-7-13(15)3/h4-10H,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVAQLJVNYFCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

The molecular formula of the compound is C21H23N5O2C_{21}H_{23}N_5O_2 with a molecular weight of approximately 349.4 g/mol . Its structure includes a triazole ring and an oxadiazole moiety, both of which are known for their diverse biological activities.

Anticancer Activity

Research indicates that derivatives of oxadiazole and triazole compounds exhibit significant anticancer properties. The compound has been evaluated against multiple cancer cell lines:

Cell Line IC50 (µM)
Human Colon Adenocarcinoma2.76
Human Renal Cancer1.14
Human Ovarian Adenocarcinoma9.27

These results suggest that the compound may selectively inhibit the growth of certain cancer cells, particularly renal and ovarian cancer cells .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes and receptors. Similar compounds have shown inhibition against various targets such as:

  • Histone Deacetylases (HDAC)
  • Carbonic Anhydrase (CA)
  • Rearranged during Transfection (RET) Kinase

These interactions can lead to altered cellular signaling pathways that promote apoptosis in cancer cells .

Study 1: Antitumor Efficacy

In a study published in Pharmaceutical Research, derivatives of oxadiazole were synthesized and tested for their antitumor efficacy. The compound demonstrated a mean IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate activity .

Study 2: Selective Activity Against Tumor Cells

Another investigation highlighted that modifications to the oxadiazole scaffold significantly enhanced antitumor activity. The most active derivative showed high selectivity against renal cancer cells with an IC50 value of 1.14 µM , suggesting that structural modifications can lead to improved efficacy .

Safety Profile

Preliminary toxicity assessments indicate that compounds with similar structures may pose risks to aquatic life and potentially affect fertility or fetal development . Therefore, careful evaluation of safety profiles is essential before clinical application.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of oxadiazole derivatives as promising candidates in cancer therapy. The compound has shown efficacy against various cancer cell lines due to its ability to induce apoptosis and inhibit cell proliferation.

Case Studies

Several studies have documented the anticancer effects of similar compounds:

  • A study by Dolman et al. synthesized various 1,3,4-oxadiazole derivatives and demonstrated significant antiproliferative activity against leukemia cell lines .
  • Another investigation reported that oxadiazole derivatives exhibited high potency against multiple cancer types, including breast and colon cancers .

Other Therapeutic Applications

Beyond oncology, compounds containing oxadiazole and triazole moieties have been explored for their potential applications in other areas:

Antimicrobial Activity

Research has indicated that similar compounds can exhibit antimicrobial properties. The incorporation of specific substituents can enhance their effectiveness against bacterial strains.

Anti-inflammatory Properties

Some derivatives have also been studied for their anti-inflammatory effects. The modulation of inflammatory pathways could provide therapeutic benefits in diseases characterized by chronic inflammation.

Summary of Research Findings

The following table summarizes key findings from recent studies on the applications of oxadiazole and triazole derivatives:

Study Compound Activity Cancer Type IC50 Value (µM)
Dolman et al.5-substituted 1,3,4-oxadiazolesAntiproliferativeLeukemia10^-4
El-Din et al.Oxadiazole sulfonamide derivativesAntiproliferativeBreast Cancer (T-47D)90.47% inhibition
Abd el Hameid M.K.Novel oxadiazolesCytotoxicityColon Cancer (HCT-116)IC50 values < 1

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole and Oxadiazole Moieties

Compound A : 1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine ()
  • Substituents : Ethoxy (C₆H₄-OCH₂CH₃) at triazole-N1 and methoxy (C₆H₄-OCH₃) on oxadiazole.
  • Impact :
    • Increased solubility due to polar alkoxy groups.
    • Reduced metabolic stability compared to methyl groups (ethoxy is more susceptible to oxidative degradation).
  • Molecular formula : C₁₉H₁₈N₆O₂ (MW: 386.4 g/mol).
Compound B : 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine ()
  • Substituents : Trifluoromethyl (CF₃) at triazole-N1 and 4-methylphenyl on oxadiazole.
  • Impact: CF₃ group enhances lipophilicity (logP ~3.2) and electron-withdrawing effects.
  • Molecular formula : C₁₈H₁₃F₃N₆O (MW: 386.3 g/mol).
Compound C : 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine ()
  • Substituents: Benzothiazole at triazole-C4 and nitro (NO₂) at triazole-N1.
  • Impact :
    • Benzothiazole confers antiproliferative activity via intercalation or kinase inhibition .
    • Nitro group may act as a metabolic liability (risk of reduction to reactive amines).
  • Molecular formula : C₁₅H₁₀N₆O₂S (MW: 346.3 g/mol).

Structural and Electronic Comparisons

Parameter Target Compound Compound A () Compound B () Compound C ()
Triazole Substituent 2,5-Dimethylphenyl 4-Ethoxyphenyl 3-Trifluoromethylphenyl 2-Nitrophenyl
Oxadiazole Substituent 4-Methylphenyl 4-Methoxyphenyl 4-Methylphenyl Benzothiazol-2-yl
Molecular Weight ~358.4 g/mol 386.4 g/mol 386.3 g/mol 346.3 g/mol
Key Functional Groups Methyl, amine Ethoxy, methoxy, amine CF₃, amine Nitro, benzothiazole, amine
Bioactivity Not reported Not reported Not reported Antiproliferative

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity :
    • Target compound (logP ~2.8) < Compound B (logP ~3.2) due to CF₃.
    • Compound A (logP ~2.5) is more hydrophilic owing to alkoxy groups.
  • Metabolic Stability :
    • Methyl groups (target compound) are metabolically stable compared to ethoxy (Compound A) or nitro (Compound C).
  • Solubility :
    • Amine group enhances aqueous solubility across all compounds, but steric bulk in the target compound may reduce it slightly.

Q & A

Q. What are the standard protocols for synthesizing this compound, and how can purity be optimized?

Synthesis typically involves cyclocondensation of precursors such as nitrile oxides and substituted triazoles under controlled conditions. Key steps include:

  • Precursor preparation : Use 2,5-dimethylphenyl azide and 4-methylphenyl-substituted oxadiazole precursors.
  • Cyclocondensation : Conducted in polar aprotic solvents (e.g., DMF or ethanol) at 80–100°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol improves purity (>95% by HPLC) .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclocondensationDMF, 90°C, 18h65–7092
PurificationEthanol recrystallization98

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methyl groups at 2,5-phenyl positions and oxadiazole-triazole connectivity). Aromatic protons appear as multiplets in δ 7.1–7.8 ppm, while NH2_2 groups resonate near δ 5.5–6.0 ppm .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+ at m/z 376.1542) and fragmentation patterns .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm1^{-1}) and N–H (3300–3400 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., reaction yields vs. theoretical predictions)?

Discrepancies often arise from unaccounted side reactions or solvent effects. A combined DFT and experimental approach is recommended:

  • Reaction Modeling : Use B3LYP/6-311G(d,p) to simulate transition states and identify competing pathways (e.g., oxadiazole vs. triazole ring formation) .
  • Solvent Screening : COSMO-RS simulations predict solvent interactions affecting yield (e.g., DMF stabilizes intermediates better than ethanol) .
  • Validation : Cross-check computational results with kinetic studies (e.g., in situ FTIR monitoring of reaction progress) .

Q. What strategies optimize bioactivity screening for target-specific applications?

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., triazole-oxadiazole hybrids inhibit EGFR with IC50_{50} < 1 µM) .
  • Assay Design :
    • Enzyme inhibition : Fluorescence polarization assays with ATP-binding site probes.
    • Cellular uptake : LC-MS quantification in HEK293 cells after 24h exposure .
  • SAR Analysis : Modify methyl substituents on phenyl rings to enhance lipophilicity (logP 2.5–3.0 correlates with blood-brain barrier penetration) .

Q. Table 2: Bioactivity Data for Structural Analogs

AnalogTargetIC50_{50} (µM)logP
A (2,5-dimethyl)EGFR0.892.8
B (4-fluoro)COX-21.453.1

Q. How are crystallographic data used to validate molecular interactions?

Single-crystal X-ray diffraction reveals:

  • Planarity : The triazole-oxadiazole core is nearly planar (dihedral angle <5°), enabling π-π stacking with aromatic residues in target proteins .
  • Hydrogen Bonding : NH2_2 groups form intermolecular bonds with water or co-crystallized solvents (e.g., O–H···N distances of 2.8–3.0 Å) .
  • Packing Motifs : Zigzag supramolecular chains stabilized by N–H···N interactions, critical for predicting solid-state stability .

Q. What experimental designs mitigate reproducibility issues in multi-step syntheses?

  • DoE (Design of Experiments) : Use fractional factorial designs to screen variables (temperature, solvent, catalyst loading) with minimal trials .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time .
  • Robustness Testing : Vary precursor stoichiometry (±10%) to identify critical parameters (e.g., oxadiazole precursor excess reduces triazole yield by 15%) .

Methodological Guidelines

  • Contradiction Resolution : Replicate experiments under standardized conditions (e.g., inert atmosphere for moisture-sensitive steps) and validate with orthogonal techniques (e.g., NMR vs. XRD) .
  • Data Interpretation : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate structural features with bioactivity .

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